1,1,2-Tribromo-1-fluoroetano

Descripción general

Descripción

1,1,2-Tribromo-1-fluoroethane is a halogenated hydrocarbon with the molecular formula C₂H₂Br₃F. It is a colorless liquid with a chloroform-like odor and is insoluble in water but soluble in organic solvents . This compound is used as an intermediate in organic synthesis and has applications in various industrial processes.

Aplicaciones Científicas De Investigación

Intermediate in Organic Synthesis

1,1,2-Tribromo-1-fluoroethane is utilized as a precursor for the synthesis of various organic compounds. Its bromine and fluorine substituents make it a valuable intermediate in the production of pharmaceuticals and agrochemicals. For instance, it can be converted into 1,1-dibromoethylene through dehydrobromination processes, which is crucial for synthesizing other complex molecules .

Pharmaceutical Applications

This compound is noted for its potential use as an intermediate in the synthesis of medicinal compounds. Research indicates that halogenated hydrocarbons like 1,1,2-tribromo-1-fluoroethane can serve as building blocks for antibiotics and other therapeutic agents . The presence of bromine and fluorine enhances the biological activity of the resulting compounds.

Environmental Studies

Halogenated compounds are often studied for their environmental impact and behavior. 1,1,2-Tribromo-1-fluoroethane's persistence in the environment makes it a subject of interest in studies related to pollution and chemical degradation processes. Its properties allow researchers to investigate the fate of halogenated compounds in various ecosystems .

Case Study 1: Synthesis of 1,1-Dibromoethylene

A study highlighted an efficient method for producing 1,1-dibromoethylene from 1,1,2-tribromo-1-fluoroethane through dehydrobromination using a base. This reaction showcases the compound's utility as a precursor in organic synthesis .

Case Study 2: Halogenated Compound Behavior in Environmental Systems

Research has demonstrated how halogenated compounds like 1,1,2-tribromo-1-fluoroethane behave under various environmental conditions. These studies are essential for understanding their degradation pathways and potential impacts on human health and ecosystems .

Mecanismo De Acción

Target of Action

1,1,2-Tribromo-1-fluoroethane is primarily used as an intermediate in organic synthesis . It is also used as a raw material for pesticides and chemical products, such as insecticides, biocides, and preservatives . The primary targets of this compound are therefore the organisms or cells that these products are designed to affect.

Mode of Action

As a raw material for pesticides and other chemical products, its mode of action would depend on the specific product it is used to produce .

Biochemical Pathways

As an intermediate in organic synthesis, it is involved in various chemical reactions that lead to the formation of other compounds .

Pharmacokinetics

Its metabolism and excretion would depend on the specific biochemical reactions it undergoes .

Result of Action

The molecular and cellular effects of 1,1,2-Tribromo-1-fluoroethane would depend on the specific reactions it is involved in and the products it is used to produce. As an intermediate in organic synthesis, it contributes to the formation of a wide range of other compounds .

Action Environment

The action, efficacy, and stability of 1,1,2-Tribromo-1-fluoroethane can be influenced by various environmental factors. For example, it should be stored away from fire sources and oxidizing agents to prevent decomposition and the production of toxic gases . Proper ventilation is also necessary when handling this compound to avoid skin contact and inhalation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1,2-Tribromo-1-fluoroethane can be synthesized through the reaction of tribromomethane with hydrogen fluoride under controlled conditions . The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1,1,2-tribromo-1-fluoroethane involves the use of large-scale reactors where tribromomethane and hydrogen fluoride are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

1,1,2-Tribromo-1-fluoroethane undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Reduction Reactions: It can be reduced to form less halogenated derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

Substitution: Products include various substituted ethanes depending on the nucleophile used.

Reduction: Products include less halogenated ethanes.

Oxidation: Products include carboxylic acids or other oxidized derivatives.

Comparación Con Compuestos Similares

Similar Compounds

1,1,2-Tribromo-2-fluoroethane: Similar in structure but with a different arrangement of halogen atoms.

1,1,1-Tribromo-2,2,2-trifluoroethane: Contains three fluorine atoms instead of one.

1,1,2-Tribromoethane: Lacks the fluorine atom present in 1,1,2-tribromo-1-fluoroethane

Uniqueness

1,1,2-Tribromo-1-fluoroethane is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable .

Actividad Biológica

1,1,2-Tribromo-1-fluoroethane (CAS Number: 420-88-2) is a halogenated organic compound that has garnered attention due to its potential applications and biological effects. This article will explore its biological activity, including toxicity, environmental impact, and potential applications in various fields.

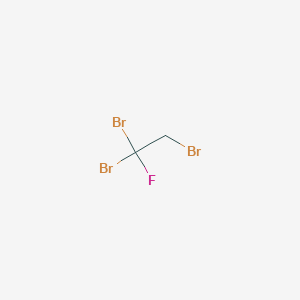

1,1,2-Tribromo-1-fluoroethane is characterized by the presence of bromine and fluorine atoms, which significantly influence its chemical behavior and biological interactions. The molecular structure can be represented as follows:

Toxicity and Environmental Impact

Research indicates that halogenated compounds, including 1,1,2-tribromo-1-fluoroethane, exhibit varying degrees of toxicity to aquatic organisms and potential endocrine-disrupting properties. According to the European Union REACH Regulation, substances with a high bioaccumulation potential or endocrine-disrupting characteristics are subject to stringent regulations due to their harmful effects on human health and the environment .

Table 1: Toxicological Data of 1,1,2-Tribromo-1-Fluoroethane

| Endpoint | Value | Reference |

|---|---|---|

| Acute Toxicity (Fish) | LC50 > 100 mg/L | |

| Bioconcentration Factor (BCF) | > 100 | |

| Endocrine Disruption Potential | Yes |

Case Studies

A study conducted by the U.S. Army Corps of Engineers highlighted the environmental persistence of halogenated compounds like 1,1,2-tribromo-1-fluoroethane. The research emphasized the need for careful handling and disposal practices to minimize ecological risks associated with these substances .

Another investigation into the compound's effects on cellular systems revealed that exposure could lead to oxidative stress in certain cell lines. This oxidative stress is linked to various pathological conditions, including cancer and neurodegenerative diseases. The study suggested that further research is needed to fully understand the mechanisms behind these effects .

Applications

Despite its potential toxicity, 1,1,2-tribromo-1-fluoroethane serves as an important intermediate in the synthesis of pharmaceuticals and other chemical products. It is utilized in the production of specialty chemicals and as a solvent in various industrial processes .

Table 2: Applications of 1,1,2-Tribromo-1-Fluoroethane

| Application | Description |

|---|---|

| Pharmaceutical Intermediate | Used in the synthesis of antibiotics |

| Solvent for Chemical Reactions | Acts as a solvent in organic chemistry |

| Material for Optical Fibers | Serves as a precursor for optical fiber materials |

Propiedades

IUPAC Name |

1,1,2-tribromo-1-fluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br3F/c3-1-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBLBSMTZHIANX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602914 | |

| Record name | 1,1,2-Tribromo-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-88-2 | |

| Record name | 1,1,2-Tribromo-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.